molecular formula C8H10FNO B062947 2-Fluoro-4-propoxypyridine CAS No. 175965-85-2

2-Fluoro-4-propoxypyridine

Cat. No.: B062947
CAS No.: 175965-85-2
M. Wt: 155.17 g/mol
InChI Key: SAKNLSOZHXWCBX-UHFFFAOYSA-N
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Description

2-Fluoro-4-propoxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-propoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-4-propoxypyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-propoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-propoxypyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Chloro-4-propoxypyridine

Comparison: 2-Fluoro-4-propoxypyridine is unique due to the presence of both a fluorine atom and a propoxy group in the pyridine ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2-fluoro-4-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKNLSOZHXWCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311128
Record name 2-Fluoro-4-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-85-2
Record name 2-Fluoro-4-propoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175965-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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